6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione
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Overview
Description
6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles as coenzymatic constituents in oxidoreductase enzymes, which are crucial in growth processes and the metabolism of one-carbon units
Preparation Methods
The synthesis of 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of a substituted benzene derivative with a pteridine precursor in the presence of a catalyst. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the pteridine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research has shown its potential as an anticancer, antiviral, and antibacterial agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as the inhibition of cancer cell growth or viral replication .
Comparison with Similar Compounds
6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione can be compared with other pteridine derivatives such as:
6-Phenylpteridine-2,4,7-triamine: Known for its diuretic properties.
4-Aminopteridine: Studied for its enzyme inhibition properties.
Properties
CAS No. |
6431-46-5 |
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Molecular Formula |
C11H8N4O2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
6-methyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H8N4O2/c1-5-3-2-4-6-7(5)13-8-9(12-6)14-11(17)15-10(8)16/h2-4H,1H3,(H2,12,14,15,16,17) |
InChI Key |
OWKHBZPPNMLKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C(=N2)C(=O)NC(=O)N3 |
Origin of Product |
United States |
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